molecular formula C18H21N3O4 B1352443 Pyr-Trp-OEt

Pyr-Trp-OEt

Cat. No.: B1352443
M. Wt: 343.4 g/mol
InChI Key: JFOQWEKVEWTJOQ-GJZGRUSLSA-N
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Description

Historical Context and Evolution in Dipeptide Research

The scientific exploration of dipeptides has evolved considerably from their initial recognition as simple building blocks of proteins. Historically, research focused on the fundamental peptide bond and the primary structure of larger polypeptide chains. However, the discovery that many naturally occurring small peptides, including dipeptides and their cyclic derivatives, possess distinct biological activities marked a turning point. A significant area of this research has been dedicated to 2,5-diketopiperazines (DKPs), which are the cyclic forms of dipeptides. rsc.orgmdpi.com The formation of these cyclic dipeptides can occur through the intramolecular cyclization of linear dipeptide precursors. mdpi.comfrontiersin.org

This has led to a dual focus in dipeptide research: the study of the cyclic DKPs for their bioactive properties and the investigation of their linear dipeptide precursors. mdpi.comfrontiersin.org Researchers began to explore how the sequence and modifications of linear dipeptides influence their chemical behavior, stability, and propensity to cyclize. Furthermore, the field expanded to investigate the potential of linear dipeptides as standalone functional molecules, particularly in the domain of drug delivery, where they were proposed as carriers to improve the transport of therapeutic agents across biological membranes. researchgate.netnih.govresearchgate.net

Significance of Pyr-Trp-OEt as a Model Dipeptide System

This compound emerged as a significant model system primarily within the context of designing drug carriers to overcome biological barriers, such as the blood-brain barrier (BBB). researchgate.netnih.govresearchgate.net Its synthesis was reported as an intermediate in the creation of L-pyroglutamyl-L-tryptophan, a molecule designed to leverage the known BBB penetration capabilities of its individual components, L-tryptophan and L-pyroglutamic acid. researchgate.netgoogle.com The rationale was that bonding these two molecules into a single dipeptide could create an effective carrier system to enhance the entry of molecules into the central nervous system (CNS). researchgate.netgoogle.com

The significance of this compound as a model is rooted in several key attributes:

Specific Design: It was synthesized to test a specific hypothesis about combining known BBB-penetrating amino acid derivatives to create a functional carrier. researchgate.netgoogle.com

Permeability Studies: The compound, along with its unesterified counterpart, was subjected to in vitro permeation studies using artificial lipid membranes to simulate the gastrointestinal tract. researchgate.netnih.gov These experiments provided data on its potential for oral absorption. researchgate.netnih.gov

Chemical Stability: A crucial aspect of its utility as a model system is its defined stability. Research has shown that the peptide bond in this compound is relatively stable against hydrolysis under certain experimental conditions. researchgate.netnih.gov In one study, after five hours in a simulated environment, no significant hydrolysis of the peptide bond was seen, whereas the ethyl ester bond underwent approximately 12% hydrolysis. researchgate.netnih.gov This differential stability allows for the specific study of peptide bond integrity versus ester cleavage, a key consideration in prodrug design.

The defined physicochemical properties of this compound have made it a useful reference compound for such studies.

Physicochemical Properties of this compound

Property Value
Molecular Formula C18H21N3O4
Molecular Weight 343.377 g/mol
Density 1.3±0.1 g/cm³
Boiling Point 690.2±55.0 °C at 760 mmHg
Flash Point 371.2±31.5 °C
CAS Number 87694-58-4

Data sourced from reference

Research Trajectories and Contemporary Relevance of this compound Studies

The primary research trajectory involving this compound has been its evaluation as a potential drug carrier. researchgate.netnih.govresearchgate.net Studies have focused on quantifying its permeation behavior across artificial membranes designed to mimic the gastric and intestinal walls. researchgate.netnih.gov Researchers determined transfer rate constants (Kd) to model how the molecule might be absorbed if administered orally, finding that it could likely be absorbed in both gastric and intestinal environments. researchgate.netnih.gov

The key findings—that the dipeptide's core peptide structure is relatively stable and that it demonstrates potential for membrane permeation—have contributed to the foundational knowledge used in designing modern peptide-based therapeutic carriers. researchgate.netnih.govresearchgate.net While direct and extensive contemporary research focusing specifically on this compound is not prominent, the principles derived from its investigation remain highly relevant.

The early studies on this compound are part of a larger body of work that informs current strategies in peptide engineering. This includes the development of peptide prodrugs, where therapeutic agents are transiently linked to peptides to improve their pharmacokinetic profiles. The foundational research on simple, model dipeptides like this compound helped establish the importance of assessing both peptide and ester bond stability and membrane permeability, which are critical parameters in the development of today's more complex peptide-based technologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl (2S)-3-(1H-indol-3-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoate

InChI

InChI=1S/C18H21N3O4/c1-2-25-18(24)15(21-17(23)14-7-8-16(22)20-14)9-11-10-19-13-6-4-3-5-12(11)13/h3-6,10,14-15,19H,2,7-9H2,1H3,(H,20,22)(H,21,23)/t14-,15-/m0/s1

InChI Key

JFOQWEKVEWTJOQ-GJZGRUSLSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCC(=O)N3

Canonical SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCC(=O)N3

sequence

XW

Origin of Product

United States

Advanced Synthetic Methodologies for Pyr Trp Oet and Its Analogues

Chemical Synthesis Approaches for Pyr-Trp-OEt

The synthesis of this compound can be accomplished through two primary methodologies: solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis. Each approach offers distinct advantages and is selected based on the desired scale, purity requirements, and complexity of the target molecule.

Solution-Phase Peptide Synthesis Strategies for this compound

Solution-phase synthesis is a classical and versatile method for preparing this compound. This approach involves the stepwise coupling of amino acid derivatives in a homogenous solvent system, with purification of the intermediate product after each step.

A documented method for synthesizing this compound involves the direct coupling of its constituent amino acids in a suitable solvent. google.com In one such procedure, Tryptophan ethyl ester hydrochloride is dissolved in dimethylformamide (DMF) and treated with triethylamine (B128534) to neutralize the hydrochloride salt. Subsequently, pyroglutamic acid is added, followed by the coupling reagent dicyclohexylcarbodiimide (B1669883) (DCC). google.com The reaction mixture is stirred at room temperature for an extended period, typically 48 hours, to ensure complete formation of the dipeptide. google.com Following the reaction, the solvent is removed, and the product is isolated and purified from the byproducts, such as dicyclohexylurea (DCU). google.com

Another strategy involves the ethyl esterification of the fully formed dipeptide, L-pyroglutamyl-L-tryptophan. researchgate.netresearchgate.net This can be achieved by treating the dipeptide with alcoholic HCl, which can be generated in situ by adding acetyl chloride to dehydrated ethanol (B145695). tandfonline.com

The efficiency of solution-phase synthesis hinges on the choice of coupling reagent, which activates the carboxylic acid group of the pyroglutamic acid to facilitate amide bond formation. bachem.com The goal is to achieve high coupling rates while minimizing side reactions, particularly racemization. bachem.com

Dicyclohexylcarbodiimide (DCC) is a classical and cost-effective carbodiimide (B86325) used for this purpose. google.comwpmucdn.com However, its byproduct, DCU, can be difficult to remove completely. wpmucdn.com An alternative is Diisopropylcarbodiimide (DIC), which forms a more soluble urea (B33335) byproduct. wpmucdn.com

Modern peptide synthesis often employs phosphonium (B103445) or aminium/uronium salt-based reagents, which generally offer faster reaction times and higher yields with less racemization, especially when used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). bachem.comwpmucdn.com

Table 1: Common Coupling Reagents for Peptide Synthesis

Reagent Class Example Reagent Name Key Features
Carbodiimides DCC N,N'-Dicyclohexylcarbodiimide Cost-effective; forms insoluble DCU byproduct. google.comwpmucdn.com
DIC N,N'-Diisopropylcarbodiimide Forms a soluble urea byproduct, simplifying purification. wpmucdn.com
Phosphonium Salts PyBOP® (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate High coupling efficiency; suitable for sterically hindered couplings. bachem.com
Aminium/Uronium Salts HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Popular and effective general coupling reagent. bachem.com

This table is generated based on the provided text and is not exhaustive.

The optimization process also involves the selection of an appropriate base. Non-nucleophilic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used to neutralize amine salts and facilitate the coupling reaction. google.combachem.com

Protecting groups are essential in peptide synthesis to temporarily mask reactive functional groups and prevent unwanted side reactions. iris-biotech.dewiley-vch.de In the synthesis of this compound, the key functionalities to consider are the α-amino group of tryptophan and the indole (B1671886) side chain of tryptophan. wiley-vch.de Since the N-terminus is the cyclic pyroglutamic acid, an Nα-protecting group is only needed for the tryptophan residue during synthesis if it is not the C-terminal residue in a longer sequence.

For the synthesis described previously, tryptophan ethyl ester hydrochloride is used directly, meaning the α-amino group is unprotected during the coupling step. google.com However, in other strategies, particularly for building longer peptides, protecting groups are crucial.

Amine Protection: The most common temporary protecting groups for the α-amino group are the base-labile Fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-Butoxycarbonyl (Boc) group. iris-biotech.dersc.org A patent also describes the use of the N-carbobenzoxy (Cbz or Z) group, which is removable by hydrogenolysis, in the synthesis of N-carbobenzoxy-pyroglutamyl-tryptophan ethyl ester. google.com

Side-Chain Protection: The indole ring of tryptophan is susceptible to oxidation and alkylation during acidolytic cleavage steps (e.g., Boc removal). wiley-vch.de To prevent this, the indole nitrogen can be protected, often with the Boc group (Trp(Boc)). thno.org This protection prevents side reactions and can also improve the solubility of the amino acid derivative. delivertherapeutics.com

Table 2: Protecting Groups in Peptide Synthesis

Group Abbreviation Protects Cleavage Conditions
tert-Butoxycarbonyl Boc α-Amino group, Trp side chain Strong acid (e.g., Trifluoroacetic acid - TFA). iris-biotech.dewiley-vch.de
Fluorenylmethoxycarbonyl Fmoc α-Amino group Base (e.g., Piperidine in DMF). iris-biotech.dersc.org

This table is generated based on the provided text and is not exhaustive.

Optimization of Coupling Reactions and Reagents.

Solid-Phase Peptide Synthesis (SPPS) of this compound and Extended Sequences

Solid-phase peptide synthesis (SPPS) offers a significant advantage over solution-phase methods, particularly for producing longer peptide sequences or for automation. csic.es In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is built step-by-step. Excess reagents and byproducts are removed by simple filtration and washing at each stage. rsc.org

This methodology is well-suited for synthesizing analogues of this compound, such as L-Pyroglutamyl-L-histidyl-L-tryptophyl-L-serine methyl ester prepchem.com or the nonapeptide Deslorelin (Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-NHEt). google.com The synthesis typically follows the Fmoc/tBu strategy, where the temporary Nα-Fmoc group is removed by a base, and the permanent side-chain protecting groups (like tBu) are removed at the end along with cleavage from the resin using a strong acid like TFA. beilstein-journals.org

The choice of resin is critical for a successful SPPS. The resin acts as a solid support and its linker determines the C-terminal functionality of the final peptide (e.g., acid or amide) and the conditions required for cleavage. csic.es

For peptides with an N-terminal pyroglutamic acid, a common side reaction is the formation of diketopiperazines. researchgate.net To mitigate this, a highly sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin, is often employed. researchgate.net This type of resin allows for the cleavage of the peptide under very mild acidic conditions, which preserves acid-sensitive side-chain protecting groups if needed for further modification.

Table 3: Resins for Solid-Phase Peptide Synthesis

Resin Name Key Feature Cleavage Conditions
Merrifield Resin The original resin for SPPS, links via a benzyl (B1604629) ester. Harsh acid (e.g., HF). soton.ac.uk
Wang Resin Produces a C-terminal carboxylic acid. Moderate acid (e.g., 95% TFA). soton.ac.uk

This table is generated based on the provided text and is not exhaustive.

The first amino acid (tryptophan for this compound) is anchored to the resin, a process known as functionalization or loading. The remaining amino acids are then coupled sequentially until the full peptide chain is assembled.

A major advantage of SPPS is its amenability to automation. beilstein-journals.org Automated peptide synthesizers perform all the repetitive steps of the synthesis cycle (deprotection, washing, coupling) in a programmable and unattended manner. beilstein-journals.org

Further advancements include the development of "wash-free" SPPS processes. researchgate.net These innovative techniques eliminate the solvent-intensive washing steps between each cycle by using volatile reagents and bulk evaporation, drastically reducing waste and synthesis time. researchgate.net Such automated and optimized techniques are highly applicable to the efficient and large-scale production of this compound and its analogues for research and therapeutic development. beilstein-journals.org

Advanced Cleavage and Deprotection Protocols in this compound Synthesis

The final steps in solid-phase peptide synthesis (SPPS) of this compound and its analogues involve the cleavage of the peptide from the resin support and the removal of any side-chain protecting groups. The choice of protocol is critical to prevent the formation of byproducts and to ensure the integrity of the final peptide.

The tryptophan (Trp) residue is particularly susceptible to modification by reactive cationic species generated during acid-mediated cleavage. To mitigate this, cleavage cocktails are formulated with a combination of a strong acid, typically trifluoroacetic acid (TFA), and various scavengers. For a peptide containing tryptophan, such as this compound, a common cleavage mixture is Reagent K, which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). However, advancements in protecting group technology, such as the use of the Boc (tert-butyloxycarbonyl) group for the indole nitrogen of tryptophan (Fmoc-Trp(Boc)), can reduce the need for such complex and malodorous scavenger mixtures. With the use of Fmoc-Trp(Boc), a simpler cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is often sufficient for most sequences.

The pyroglutamyl (Pyr) residue at the N-terminus is stable under the standard acidic cleavage conditions used for Fmoc-based SPPS. The cleavage of the peptide from the resin is dependent on the type of linker used. For instance, resins with highly acid-labile linkers like the 2-chlorotrityl chloride (2-CTC) resin allow for the release of the peptide with side-chain protecting groups still attached, using a dilute solution of TFA in dichloromethane (B109758) (DCM). This allows for subsequent solution-phase deprotection if desired. In contrast, linkers like the Wang or Rink amide linkers require stronger TFA concentrations for cleavage, which simultaneously removes most common side-chain protecting groups. thermofisher.com

For peptides with a C-terminal tryptophan, there is a risk of reattachment of the cleaved peptide to the resin. The addition of 1% EDT to the cleavage mixture can help prevent this side reaction. The selection of the cleavage cocktail is also influenced by the other amino acids present in analogues of this compound. For instance, the presence of arginine protected with the Mtr group may require longer cleavage times, which can be detrimental to tryptophan residues. Therefore, a careful balance of cleavage conditions is necessary.

Table 1: Common Cleavage Cocktails for Peptides Containing Tryptophan

Reagent CocktailCompositionApplication Notes
Reagent K TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail for peptides with multiple sensitive residues, including Trp.
TFA/TIS/Water TFA/TIS/water (95:2.5:2.5)Suitable for peptides containing Trp(Boc), minimizing the need for more complex scavengers.
Reagent R TFA/thioanisole/EDT/anisole (90:5:3:2)Recommended for sequences containing Trp, His, Met, Cys, and Arg(Pmc). thermofisher.com
Reagent B TFA/phenol/water/TIS (88:5:5:2)An alternative for sequences with sensitive residues. thermofisher.com

Enzymatic Synthesis of this compound and Related Peptides

Enzymatic methods for peptide synthesis offer significant advantages over chemical approaches, including high stereospecificity, mild reaction conditions, and the avoidance of extensive side-chain protection. thieme-connect.de

Protease-Catalyzed Peptide Bond Formation for this compound

Proteases, enzymes that typically hydrolyze peptide bonds, can be used in reverse to catalyze their formation under specific conditions. mdpi.com This can be achieved through either thermodynamically or kinetically controlled synthesis. In kinetically controlled synthesis, an acyl donor ester, such as a pyroglutamic acid ester, reacts with the enzyme to form an acyl-enzyme intermediate. This intermediate then reacts with the nucleophilic amino component (e.g., Tryptophan ethyl ester) to form the peptide bond. thieme-connect.de This approach is generally faster and less prone to side reactions than the thermodynamically controlled approach.

The choice of enzyme is critical for the successful synthesis of this compound. α-Chymotrypsin, a serine protease, is an ideal candidate for this synthesis. It exhibits a strong preference for catalyzing the hydrolysis (and by extension, the synthesis) of peptide bonds at the C-terminal side of large hydrophobic amino acids, particularly tryptophan, phenylalanine, and tyrosine. wikipedia.org This specificity is due to a hydrophobic pocket (the S1 position) in the enzyme's active site that accommodates the aromatic side chain of these amino acids. wikipedia.org

The catalytic activity of α-chymotrypsin is dependent on a catalytic triad (B1167595) of serine, histidine, and aspartic acid residues in its active site. libretexts.org For the synthesis of this compound, α-chymotrypsin would catalyze the reaction between an activated pyroglutamic acid derivative (the acyl donor) and tryptophan ethyl ester (the nucleophile). The enzyme's specificity ensures that the peptide bond is formed regioselectively at the desired position.

The reaction medium plays a crucial role in shifting the equilibrium of protease-catalyzed reactions towards synthesis rather than hydrolysis. thieme-connect.de The use of aqueous-organic solvent mixtures is a common strategy. Adding water-miscible organic solvents, such as N,N-dimethylformamide (DMF), can increase the solubility of protected peptide precursors and lower the water activity, thus suppressing the competing hydrolysis reaction. thieme-connect.detandfonline.com For instance, the synthesis of a Luteinizing Hormone-Releasing Hormone (LHRH) fragment using α-chymotrypsin was successfully carried out in a DMF/water (48:52) mixture. thieme-connect.de

The nature of the organic solvent can also influence the enzyme's activity and stereoselectivity. oup.com Studies have shown that α-chymotrypsin exhibits high activity in solvents like t-butyl alcohol, acetone, and acetonitrile. oup.com Furthermore, chemical modification of the enzyme itself, for example, by attaching fatty acids to its surface, has been shown to enhance its stability and activity in aqueous-organic media, leading to higher peptide yields. tandfonline.com

Another approach is the use of biphasic systems, where the enzyme is in an aqueous phase and the substrates and products partition into an organic phase. This can facilitate product recovery and minimize enzyme denaturation. mdpi.com

Table 2: Influence of Reaction Medium on Enzymatic Peptide Synthesis

Medium TypeAdvantagesDisadvantagesReferences
Aqueous Optimal for enzyme activity in its native state, environmentally friendly.Poor solubility of protected reactants, equilibrium favors hydrolysis. thieme-connect.de
Aqueous/Water-Miscible Organic Solvents Increased reactant solubility, suppresses hydrolysis.Can be difficult to isolate the product, may denature the enzyme. thieme-connect.de
Aqueous/Water-Immiscible Organic Solvents Easy product extraction, preserves enzyme activity.Limited reactant solubility, may require high enzyme concentrations. iupac.org
Monophasic Organic Solvents Prevents hydrolysis, no solubility issues.Reduced enzyme activity, potential change in specificity. thieme-connect.de
Enzyme Selection and Specificity Profiling (e.g., α-chymotrypsin).

Biocatalytic Approaches for this compound Precursors

Biocatalysis can also be employed for the synthesis of the building blocks of this compound, namely pyroglutamic acid and tryptophan ethyl ester. For instance, tryptophan synthase can be used to produce L-tryptophan and its analogues from indole and serine. rsc.org This enzymatic approach offers high enantioselectivity.

Transaminases are another class of enzymes that can be used to produce chiral amino acids from their corresponding α-keto acids. nih.gov This method could be applied to the synthesis of tryptophan. Furthermore, biocatalytic methods are being developed for the synthesis of various heterocyclic compounds, which could potentially be adapted for the synthesis of the pyroglutamate (B8496135) ring system. nih.gov

Emerging Green Chemistry Principles in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of manufacturing processes. biotage.comacs.org In the context of this compound synthesis, several strategies can be implemented.

A major focus of green peptide chemistry is the replacement of hazardous solvents like DMF and N-methyl-2-pyrrolidone (NMP), which are commonly used in SPPS. biotage.com Greener alternatives that have been investigated include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL). biotage.comacs.org Propylene carbonate has also been shown to be a viable green solvent for both solution-phase and solid-phase peptide synthesis. rsc.org

Solvent recycling is another key aspect of greening the synthesis process. ambiopharm.com Additionally, optimizing the efficiency of coupling reagents to minimize their excess usage contributes to waste reduction. ambiopharm.com The use of enzymatic synthesis, as described in section 2.2, is inherently a green approach due to the mild reaction conditions and the biodegradable nature of the catalyst.

The principles of green chemistry also extend to the isolation and purification of the final product. Methods like crystallization and precipitation are preferred over energy-intensive lyophilization. ambiopharm.com

Table 3: Green Solvents for Peptide Synthesis

Green SolventAbbreviationKey FeaturesReferences
2-Methyltetrahydrofuran 2-MeTHFDerived from renewable resources, less toxic than DMF. biotage.comacs.org
Cyclopentyl methyl ether CPMELower toxicity than DMF and NMP. biotage.com
γ-Valerolactone GVLBiomass-derived, biodegradable. acs.org
Propylene Carbonate PCLow toxicity, can be used in all steps of synthesis. rsc.org

Conformational Analysis and Structural Elucidation of Pyr Trp Oet

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyr-Trp-OEt Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of molecules in solution. emerypharma.com By analyzing various NMR parameters, including chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), a detailed picture of molecular conformation can be constructed. copernicus.orguzh.ch

The foundational step in any NMR-based structural study is the unambiguous assignment of all proton (¹H) and carbon (¹³C) resonances to specific atoms within the molecule. nih.govutah.edu This process typically involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

For a molecule like this compound, a ¹H NMR spectrum provides initial information on the number of distinct proton environments and their electronic surroundings. emerypharma.com However, due to signal overlap, especially in complex molecules, 2D NMR experiments are indispensable. researchgate.net Correlation Spectroscopy (COSY) experiments are used to identify protons that are coupled to each other, typically through two or three bonds. emerypharma.comcreative-biostructure.com This helps in tracing out the spin systems within the pyroglutamyl and tryptophan residues.

To assign the carbon skeleton, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is employed, which correlates each proton with its directly attached carbon atom. creative-biostructure.commdpi.com For quaternary carbons and to establish longer-range C-H correlations, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is utilized. mdpi.com By combining the information from these experiments, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound can be achieved.

Table 1: Representative NMR Experiments for Resonance Assignment

ExperimentPurposeInformation Obtained
¹H NMR Provides initial proton chemical shifts and integrations. emerypharma.comNumber of proton types, chemical environment. youtube.com
¹³C NMR Provides carbon chemical shifts.Number of unique carbon atoms. utah.edu
COSY Identifies coupled protons. creative-biostructure.comConnectivity of protons within spin systems.
HSQC Correlates protons to directly attached carbons. creative-biostructure.comC-H one-bond connectivities.
HMBC Correlates protons to carbons over 2-3 bonds. mdpi.comLong-range C-H connectivities, aids in assigning quaternary carbons.

With the resonances assigned, the focus shifts to determining the preferred conformation(s) of this compound in solution. The key NMR parameters for this are the nuclear Overhauser effect (NOE) and vicinal coupling constants (³J).

NOE data, obtained from 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments, provide information about protons that are close in space, irrespective of whether they are connected by chemical bonds. mdpi.com The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it a very sensitive probe of internuclear distances. By identifying key NOEs, for instance, between the pyroglutamyl ring protons and the tryptophan side-chain protons, the spatial arrangement of these two units relative to each other can be deduced.

Vicinal coupling constants (³J), measured from high-resolution 1D or 2D ¹H NMR spectra, provide information about the dihedral angles between coupled protons. youtube.com The Karplus equation relates the magnitude of the ³J coupling constant to the torsional angle, allowing for the determination of preferred rotamers around specific bonds, such as the Cα-Cβ bond in the tryptophan side chain.

By integrating the distance restraints from NOE data and the dihedral angle restraints from coupling constants, a three-dimensional model of the predominant solution-state conformation of this compound can be generated and refined using computational methods. copernicus.org

NMR spectroscopy is also a powerful tool for probing intramolecular interactions, such as hydrogen bonds, and for studying the dynamic nature of molecules. researchgate.netsjsu.edu The presence of an intramolecular hydrogen bond can be inferred from the temperature coefficient of the chemical shift of an amide proton. A small temperature coefficient suggests that the proton is involved in a hydrogen bond and is therefore shielded from the solvent.

Molecules in solution are often not static but exist in a dynamic equilibrium between two or more conformations. unipd.it If the rate of exchange between these conformations is on the order of the NMR timescale, it can lead to broadened spectral lines or the appearance of averaged signals. copernicus.org

By recording NMR spectra at different temperatures, it is possible to study these conformational exchange processes. nih.govresearchgate.netcam.ac.uk At low temperatures, the exchange may be slow enough to observe separate signals for each conformer. As the temperature is increased, the exchange rate increases, leading to coalescence of the signals into a single, averaged peak. By analyzing the line shapes of the spectra at different temperatures, the thermodynamic and kinetic parameters for the conformational exchange, such as the activation energy and the relative populations of the conformers, can be determined. unipd.it This provides a quantitative understanding of the conformational dynamics of this compound.

Investigating Intramolecular Interactions and Dynamics using NMR.

Circular Dichroism (CD) Spectroscopy for this compound Structural Characterization

Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of right- and left-circularly polarized light by chiral molecules. libretexts.orgwikipedia.org It is a particularly valuable technique for studying the secondary and tertiary structure of biomolecules like peptides and proteins. ntu.edu.sguconn.edu

The CD spectrum of a peptide is sensitive to its secondary structure. ntu.edu.sgvlabs.ac.in The far-UV region of the CD spectrum (typically 190-250 nm) is dominated by the absorption of the peptide bonds. mit.edu Different types of secondary structures, such as α-helices, β-sheets, and random coils, give rise to characteristic CD spectra in this region. nih.gov For a small dipeptide derivative like this compound, while it does not form extensive secondary structures like helices or sheets, the far-UV CD spectrum can still provide information about the local conformation and the presence of any ordered, non-random structures.

Solvent Effects on this compound Conformation as Probed by CD

Circular Dichroism (CD) spectroscopy is a powerful method for examining the conformational changes in molecules, particularly in response to their environment. plos.orgcreative-proteomics.com The conformation of polypeptides in solution is significantly influenced by the solvent. nih.gov These solvent effects on CD spectra can be categorized into two main types: a primary effect, which involves a change in the equilibrium mixture of conformers, and a secondary effect, which is a shift in the spectral peak positions due to the solvent's polarizability. nih.gov

In the study of polypeptides like gramicidin (B1672133), for instance, the ratio of different conformers present can be estimated by deconvoluting the CD spectra. nih.gov In various alcohols, as the solvent's chain length increases and its polarity decreases, specific conformations can be favored. nih.gov For example, with gramicidin in alcohols with four or more carbons, the conformational equilibrium remains relatively constant. nih.gov The shifts in the spectral peaks of the dominant conformer can be correlated with the dielectric constants and refractive indices of the solvents, providing insight into the physical properties driving these changes. nih.gov This dual consideration of conformational mixture and spectral shifts is crucial for interpreting the CD spectra of flexible polypeptides in non-aqueous solutions. nih.gov

The polarity of the solvent plays a significant role in the electronic circular dichroism (ECD) spectra of molecules. An increase in solvent polarity can lead to a decrease in ECD intensity. researchgate.net This has been observed in studies of various compounds where the ECD spectra were measured in a range of solvents with differing polarities, such as water, methanol, ethanol (B145695), acetonitrile, and tetrahydrofuran. researchgate.net

Exciton (B1674681) Coupling Analysis for Tryptophan Proximity in this compound Systems

Exciton coupling in circular dichroism (CD) spectroscopy is a valuable tool for probing the proximity of aromatic residues, like tryptophan, within a molecular system. nih.gov This phenomenon arises when two chromophores are close enough for their electronic transitions to couple, producing a characteristic CD signal, often referred to as a couplet. nih.gov The intensity and shape of this exciton couplet are sensitive to the distance and relative orientation of the interacting chromophores, making it a useful method for assessing short distances, typically within 10 Å. nih.govnih.gov

The exciton effect has been successfully used to study the conformation of proteins and peptides by observing the interactions between native or strategically placed tryptophan residues. nih.govnih.gov For instance, intense exciton coupling has been observed in tryptophan zipper peptides, which is consistent with an edge-to-face orientation of the indole (B1671886) rings. nih.gov This provides a highly chiral environment for the tryptophan residues and serves as a model for theoretical calculations of electronic CD. nih.gov

One challenge with using tryptophan exciton coupling is that the resulting CD signal often appears around 230 nm, which can overlap with the CD signal from the protein backbone, complicating quantitative analysis. nih.gov To overcome this, derivatives of tryptophan, such as 5-cyanotryptophan (TrpCN), have been employed. The CD couplet from a pair of TrpCN residues is significantly red-shifted and more intense, making it a more sensitive probe. nih.gov

Low-temperature measurements can further enhance the exciton signal. Cooling to 77K has been shown to amplify the CD exciton couplet signals by 3-5 fold, allowing for more sensitive detection of proximal amino acids in various structural motifs, including loops and beta-strands. nih.gov This technique has been used to confirm close distances that are consistent with both crystal and solution structures of proteins. nih.gov

Fluorescence Spectroscopy for Tryptophan Environment in this compound

Fluorescence spectroscopy is a highly sensitive technique for investigating the local environment of tryptophan residues in molecules like this compound. nih.gov The intrinsic fluorescence of tryptophan is exquisitely responsive to changes in its surroundings, making it a powerful, non-destructive probe of molecular structure and dynamics. nih.govresearchgate.net

Intrinsic Tryptophan Fluorescence Emission and Quenching Phenomena

Tryptophan is the most significant contributor to the intrinsic fluorescence of most proteins and peptides, with an absorption maximum around 280 nm and an emission maximum that can vary from approximately 307 to 353 nm. biosynth.com The precise emission wavelength and intensity are highly dependent on the microenvironment of the tryptophan's indole ring. biosynth.com

The fluorescence of tryptophan can be "quenched" or diminished by various mechanisms. nih.gov Quenching can occur through dynamic (collisional) processes or static (ground-state complex formation) interactions with other molecules, known as quenchers. nih.govnih.gov The efficiency of quenching is often described by the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. nih.gov

One significant quenching mechanism involves electron transfer from the excited indole ring to a nearby acceptor, such as a backbone amide group. nih.govresearchgate.net This process is highly sensitive to the polarity of the local environment. In polar solvents like water, the charge-transfer state is stabilized, leading to more efficient quenching and a lower fluorescence quantum yield. nih.govresearchgate.net Conversely, in nonpolar environments, this quenching mechanism is less effective, and the quantum yield is higher. nih.govresearchgate.net For example, the fluorescence quantum yields of tryptophan derivatives are significantly higher in nonpolar solvents like dioxane compared to water. researchgate.net

The accessibility of the tryptophan residue to solvent and quenchers also plays a crucial role. Tryptophan residues buried within a hydrophobic core of a folded protein are shielded from solvent and exhibit a blue-shifted emission spectrum, while surface-exposed residues are more accessible to quenchers and have a red-shifted emission. biosynth.comresearchgate.net

Tryptophan-Induced Quenching (TrIQ) as a Distance Mapping Tool

Tryptophan-Induced Quenching (TrIQ) is a fluorescence-based method used to measure short-range distances within proteins and other macromolecules. nih.gov This technique leverages the ability of a tryptophan residue to efficiently quench the fluorescence of a nearby probe molecule. nih.gov The extent of this quenching is dependent on the distance between the tryptophan and the fluorophore, making TrIQ a valuable tool for mapping intramolecular distances, typically in the range of 5 to 15 Å. nih.gov

The TrIQ method involves labeling a specific site on a molecule with a fluorescent probe and then measuring the change in fluorescence intensity caused by a nearby tryptophan residue. nih.gov A significant decrease in fluorescence indicates that the probe and the tryptophan are in close proximity. nih.govresearchgate.net The quenching can result from both static and dynamic processes. amazonaws.com Static quenching arises from the formation of a non-fluorescent complex between the fluorophore and tryptophan in the ground state, while dynamic quenching occurs from collisional interactions between the excited fluorophore and tryptophan. amazonaws.com

By analyzing both the steady-state fluorescence intensity and the fluorescence lifetime, the contributions of static and dynamic quenching can be distinguished. amazonaws.com The "sphere of quenching" for a particular tryptophan-probe pair defines the distance within which significant quenching is observed. nih.gov Different fluorescent probes have different quenching spheres; smaller probes tend to show a more pronounced distance dependence, with quenching diminishing rapidly as the distance increases beyond 10 Å. nih.gov Larger probes may exhibit significant quenching over a broader range of distances. nih.gov

TrIQ is complementary to other distance-measuring techniques like Förster Resonance Energy Transfer (FRET), as it is sensitive to shorter distances. nih.gov

Solvent Polarity and Local Environment Effects on Tryptophan Fluorescence

The fluorescence properties of tryptophan are highly sensitive to the polarity of its local environment. researchgate.netevidentscientific.com This sensitivity stems from the large excited-state dipole moment of the indole ring's ¹La state. nih.gov In polar solvents, this excited state is stabilized, leading to a shift in the fluorescence emission to longer wavelengths (a red shift). evidentscientific.com Conversely, in nonpolar environments, the emission is typically at shorter wavelengths (a blue shift). researchgate.net

This solvent effect is a key principle used to probe the location of tryptophan residues within proteins. A tryptophan residue buried in the hydrophobic interior of a protein will have a blue-shifted emission spectrum (around 330 nm), whereas a residue exposed to the aqueous solvent will have a red-shifted spectrum (up to 365 nm). evidentscientific.com Therefore, changes in the emission wavelength can signal conformational changes that alter the exposure of tryptophan to the solvent. bmglabtech.com

The polarity of the solvent also influences the fluorescence quantum yield through its effect on quenching mechanisms. nih.govresearchgate.net In polar solvents, particularly those capable of hydrogen bonding, electron transfer quenching from the indole ring to an adjacent amide group is more efficient, resulting in lower fluorescence intensity. nih.govscirp.org Studies on tryptophan derivatives have shown that the quantum yield is significantly lower in water compared to less polar solvents like dioxane, and that this effect is more dependent on specific hydrogen bonding interactions than on the bulk dielectric constant of the solvent. nih.govresearchgate.net

The surrounding environment, including the presence of salts, osmolytes, and other molecules, can also modulate tryptophan fluorescence by altering the local polarity and accessibility of the fluorophore. nih.gov

Complementary Spectroscopic and Diffraction Techniques for this compound

The comprehensive structural elucidation of a molecule like this compound relies on the synergistic application of various analytical techniques. While methods like Nuclear Magnetic Resonance (NMR) provide invaluable information about the molecule's solution-state conformation and connectivity, other spectroscopic and diffraction methods offer complementary data, particularly concerning the molecule's vibrational properties and solid-state architecture. Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, allows for the detailed analysis of chemical bonds, while X-ray crystallography provides a definitive three-dimensional map of the atomic arrangement in the crystalline state.

Vibrational Spectroscopy (e.g., FTIR, Raman) for this compound Bond Analysis

Vibrational spectroscopy is a powerful, non-destructive method for identifying the functional groups and probing the bonding within a molecule. sci-hub.senih.gov Both FTIR and Raman spectroscopy measure the vibrational energies of molecules, which are unique and create a characteristic "fingerprint" spectrum. nih.govlabmanager.com These two techniques are often complementary because the physical principles governing them lead to different selection rules; some vibrational modes may be strong in FTIR and weak or absent in Raman, and vice versa. gatewayanalytical.combme.hu

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes that cause a change in the molecule's dipole moment. labmanager.com For this compound, FTIR is particularly sensitive to the polar bonds characteristic of its structure, such as the carbonyl (C=O) groups of the pyroglutamyl ring, the amide linkage, and the ethyl ester. It is also effective for identifying N-H and C-H stretching and bending vibrations.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (from a laser). nih.gov Vibrational modes that cause a change in the polarizability of the molecule's electron cloud are Raman-active. gatewayanalytical.com This makes Raman spectroscopy particularly useful for analyzing non-polar or symmetric bonds, such as the C-C bonds within the aromatic indole ring of the tryptophan residue.

The analysis of the vibrational spectra of this compound would involve assigning specific absorption bands (in FTIR) or scattered peaks (in Raman) to the vibrations of its constituent functional groups. For instance, the amide I band (primarily C=O stretch) and amide II band (a mix of N-H bend and C-N stretch) are prominent in the FTIR spectrum and are sensitive to the secondary structure of peptides. The ester carbonyl stretch would appear at a different frequency than the amide carbonyls. The indole ring of tryptophan would exhibit characteristic C-H and C=C stretching vibrations.

Below is an illustrative table of expected vibrational frequencies for the key functional groups in this compound.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Technique
Amide (Pyroglutamyl)C=O Stretch (Amide I)1680 - 1640FTIR (Strong)
Amide (Peptide Bond)C=O Stretch (Amide I)1680 - 1630FTIR (Strong)
Amide (Peptide Bond)N-H Bend + C-N Stretch1570 - 1515FTIR (Medium)
Ester (Ethyl Ester)C=O Stretch1750 - 1735FTIR (Strong)
Ester (Ethyl Ester)C-O Stretch1250 - 1000FTIR (Strong)
Indole (Tryptophan)Aromatic C=C Stretch1600 - 1450Raman (Strong)
Indole (Tryptophan)N-H Stretch~3400FTIR (Medium)
Alkane (Ethyl/Side)C-H Stretch2980 - 2850FTIR/Raman (Medium)
Amine/AmideN-H Stretch3350 - 3180FTIR (Medium)

Note: These are typical frequency ranges and the exact values for this compound would require experimental measurement.

By comparing the experimental spectra with data from related compounds or with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved. researchgate.net This analysis confirms the presence of all expected functional groups and can also provide insights into intermolecular interactions, such as hydrogen bonding, which would cause shifts in the corresponding vibrational frequencies.

Molecular Interaction Mechanisms Involving Pyr Trp Oet

Enzyme-Pyr-Trp-OEt Interactions

The enzymatic fate of Pyr-Trp-OEt is dictated by its distinct chemical moieties: the N-terminal pyroglutamyl ring, the central peptide bond, and the C-terminal ethyl ester. These features make it a substrate for specific classes of hydrolases while protecting it from others.

Proteolytic Degradation Pathways of this compound

The structure of this compound inherently provides resistance to many common proteases. The N-terminal pyroglutamyl group, formed by the cyclization of a glutamine residue, blocks the free amine typically targeted by aminopeptidases. ontosight.aiacs.org This modification is a known strategy to increase the stability and half-life of peptides. acs.orgsciopen.comcreative-peptides.com Consequently, degradation by general aminopeptidases is an unlikely pathway.

However, the compound is susceptible to a multi-step degradation process initiated by other enzyme classes:

Ester Hydrolysis : The most probable initial step is the cleavage of the C-terminal ethyl ester bond by non-specific esterases or carboxylesterases present in biological fluids and tissues. This reaction would yield ethanol (B145695) and the parent dipeptide, L-pyroglutamyl-L-tryptophan (Pyr-Trp). Research on the stability of this compound in a natural gastrointestinal environment demonstrated that approximately 12% of the ester bond was hydrolyzed after 5 hours. nih.govresearchgate.net

Pyroglutamyl Cleavage : The resulting Pyr-Trp dipeptide can then be targeted by pyroglutamyl peptidases (PGPs), also known as pyroglutamate (B8496135) aminopeptidases. ontosight.ai These enzymes specifically catalyze the removal of the N-terminal pyroglutamyl residue. frontiersin.org There are different types of PGPs, such as the cytosolic PGP-I and the membrane-bound PGP-II, which exhibit different substrate specificities. frontiersin.orgnih.gov

Final Peptide Bond Cleavage : Once the pyroglutamyl ring is removed, the exposed tryptophan residue can be cleaved by general peptidases.

Crucially, studies have shown that the peptide bond in this compound is remarkably stable. In simulated gastrointestinal conditions, no significant hydrolysis of the peptide bond was observed over a 5-hour period, highlighting the protective effect of the pyroglutamyl cap. nih.govresearchgate.net

Substrate Recognition and Catalytic Mechanisms of this compound by Enzymes

Two main enzyme families are responsible for the catalytic processing of this compound.

Esterases : These enzymes catalyze the hydrolysis of the ethyl ester. Most esterases belong to the α/β-hydrolase fold family and utilize a canonical catalytic triad (B1167595), typically composed of Serine, Histidine, and Aspartic or Glutamic acid. upc.edunih.gov The catalytic mechanism proceeds as follows:

The histidine residue, acting as a general base, deprotonates the hydroxyl group of the serine. upc.edu

The activated serine becomes a potent nucleophile and attacks the carbonyl carbon of the ester group in this compound. upc.eduoup.com

This forms a tetrahedral acyl-enzyme intermediate, which is stabilized by an "oxyanion hole" created by backbone amides in the enzyme's active site. upc.eduebi.ac.uk

The intermediate collapses, releasing ethanol, while the Pyr-Trp moiety remains covalently bound to the serine residue.

A water molecule then enters the active site, is activated by the histidine, and hydrolyzes the acyl-enzyme bond, releasing the Pyr-Trp dipeptide and regenerating the active enzyme. ebi.ac.uk

Substrate recognition is determined by the enzyme's binding pocket, which must accommodate the bulky dipeptide. The specificity can vary widely among different esterases. nih.gov

Pyroglutamyl Peptidases (PGPs) : After ester hydrolysis, the resulting Pyr-Trp is a substrate for PGPs. These enzymes are highly specific for the N-terminal pyroglutamyl residue. frontiersin.org The nature of the adjacent amino acid (the P1' position) influences the rate of catalysis. While some PGPs are unable to cleave pyroglutamyl-proline bonds, substrates with other amino acids like tryptophan are generally processed. frontiersin.org PGP-I, a cysteine peptidase, and PGP-II, a zinc metalloenzyme, employ different catalytic mechanisms to hydrolyze the pGlu-Trp peptide bond. frontiersin.orgnih.gov For PGP-II, the zinc ion is crucial for activating a water molecule and stabilizing the transition state.

Receptor Binding and Ligand Recognition by this compound Analogues

While this compound itself is not a prominent ligand for a specific receptor, its structural components are found in various bioactive peptides. Analogues of this compound are relevant in the context of receptors that recognize peptides containing N-terminal pyroglutamyl and internal tryptophan residues, such as the Gastrin-Releasing Peptide Receptor (GRPR). mdpi.com GRP and its amphibian analogue, bombesin, are natural ligands for GRPR and feature a C-terminal sequence where tryptophan is critical for binding and activity. mdpi.comnih.gov The N-terminal glutamine of many GRP analogues often cyclizes to pyroglutamic acid. mdpi.com

Biophysical Characterization of this compound Binding Affinity

The interaction between a peptide ligand and its receptor is quantified by its binding affinity (Kd), which reflects the strength of the non-covalent interactions between them. Several biophysical techniques are employed to measure these parameters. nih.govresearchgate.nettandfonline.com

Isothermal Titration Calorimetry (ITC) : This technique directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR) : SPR is a label-free optical method that monitors binding in real-time. It measures the association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (Kd = k_off / k_on) is calculated. cdnsciencepub.com

The table below presents hypothetical biophysical data for the binding of a this compound analogue to a target receptor, illustrating typical values obtained from such experiments.

ParameterValueTechniqueImplication
Kd (Dissociation Constant) 50 nMSPR, ITCIndicates a strong binding affinity between the ligand and receptor.
k_on (Association Rate) 1 x 105 M-1s-1SPRReflects the rate at which the ligand binds to the receptor.
k_off (Dissociation Rate) 5 x 10-3 s-1SPRShows a slow dissociation, suggesting a stable ligand-receptor complex.
ΔH (Enthalpy Change) -15 kcal/molITCA negative value indicates the binding is enthalpically driven, likely due to favorable hydrogen bond and van der Waals interactions.
-TΔS (Entropy Change) +5 kcal/molITCA positive value suggests an increase in disorder, possibly from the release of water molecules from the binding interface.
ΔG (Gibbs Free Energy) -10 kcal/molITCThe negative value confirms that the binding interaction is spontaneous.
n (Stoichiometry) 1.1ITCIndicates a 1:1 binding ratio between the ligand and the receptor.

Structure-Activity Relationships in this compound Derivatives for Receptor Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing peptide ligands to achieve high affinity and selectivity for a specific receptor subtype. For GRP receptor ligands, both the core amino acid sequence and terminal modifications are critical. nih.govresearchgate.net

Tryptophan Residue : The indole (B1671886) side chain of tryptophan is often essential for receptor binding. nih.gov Modifications such as α-methylation of the tryptophan can inhibit enzymatic degradation by peptidases and influence receptor affinity. researchgate.net

Pyroglutamyl Ring : Modifications to the N-terminal pyroglutamyl ring can affect both stability and receptor interaction. For instance, replacing the pGlu residue in thyrotropin-releasing hormone (TRH) analogues alters binding affinity and selectivity for TRH receptor subtypes. researchgate.net A tyrosine residue in the TRH receptor has been shown to form a hydrogen bond with the pyroglutamyl moiety of the ligand. nih.gov

C-Terminal Modification : The C-terminus significantly influences binding. In GRP-like peptides, a C-terminal amide is common and important for activity. mdpi.com Replacing the ethyl ester of this compound with other groups (e.g., different alcohols, amides, or additional amino acids) would create a library of derivatives with potentially varied affinities and selectivities. For example, extending a similar pyroglutamyl-containing peptide with hydrophobic amino acids at the C-terminus led to inhibitors of pyroglutamyl-peptidase II with nanomolar potency. nih.gov

Peptide Backbone : Introducing non-natural amino acids or altering the peptide bond can confer resistance to proteolysis and constrain the peptide into a bioactive conformation. nsf.gov

These principles guide the rational design of novel analogues based on the this compound scaffold to target specific receptors with high potency.

Membrane Interaction and Permeation of this compound

The ability of a molecule to interact with and permeate cell membranes is fundamental to its absorption and distribution. The chemical structure of this compound, being a dipeptide with blocked termini, makes it significantly more lipophilic than its constituent amino acids or the un-esterified dipeptide. This enhances its ability to cross lipid bilayers.

A study specifically investigating the permeation of this compound (and related compounds) across artificial lipid membranes found that it could be absorbed in simulated gastric and intestinal environments. nih.govresearchgate.net The neutralization of the N-terminal positive charge by cyclization (Pyr) and the C-terminal negative charge by esterification (OEt) removes the zwitterionic character typical of peptides, thereby facilitating membrane passage. creative-peptides.comacs.org

The table below, based on data from in vitro permeation studies, compares the transfer rate constants (K_d) of this compound and its precursors from a simulated gastrointestinal fluid to a simulated plasma phase across an artificial lipid membrane. nih.gov

CompoundStructureTransfer Rate Constant (Kd) x 103 min-1
L-TryptophanTrp1.83
L-Pyroglutamic acidPyr2.17
L-Pyroglutamyl-L-tryptophanPyr-Trp1.25
L-Pyroglutamyl-L-tryptophan ethyl ester This compound 3.84
L-Tryptophan ethyl esterTrp-OEt5.00
L-Pyroglutamic acid ethyl esterPyr-OEt6.67

The data clearly indicate that esterification significantly enhances the permeation rate. This compound has a considerably higher transfer rate constant than the parent dipeptide Pyr-Trp, demonstrating that the increased lipophilicity due to the ethyl ester group is a key determinant for its improved membrane permeation. nih.gov

Based on the conducted research, it is not possible to generate an article that focuses solely on the chemical compound “this compound” according to the provided detailed outline. The available search results lack specific experimental data and research findings for "this compound" concerning most of the requested subsections, including its detailed membrane interaction mechanisms and specific cellular uptake pathways.

The search results provide general information on related topics, such as:

The crucial role of the tryptophan (Trp) residue in the membrane partitioning and anchoring of peptides and proteins. acs.orgccmb.res.innih.govnih.govcore.ac.uknih.gov

General mechanisms of cellular uptake for cell-penetrating peptides, including energy-dependent and independent routes like endocytosis. nih.govcusabio.comnih.govunibo.itmit.eduplos.org

Methodologies for studying membrane permeation using artificial lipid membranes like the Parallel Artificial Membrane Permeability Assay (PAMPA). wikipedia.orgresearchgate.netnih.govfrontiersin.org

However, these findings are not specific to this compound. To generate the requested article would require extrapolating this general information to the specific compound, which would not be scientifically accurate and would violate the strict instructions to focus solely on this compound.

One potentially relevant publication was identified: Giannola LI, et al. L-pyroglutamyl-L-tryptophan derivatives as potential drug carriers. II.: Permeation behaviour and stability in the gastro-intestinal tract. Pharmazie. 1996 Jul;51(7):487-9. medchemexpress.com This article likely contains information relevant to section 4.3.1 (In Vitro Membrane Permeation Studies). However, the full text of this article and other specific studies on the biophysical and cellular uptake mechanisms of this compound were not found in the search results.

Therefore, due to the absence of specific, detailed research on this compound for the majority of the outlined topics, the creation of a thorough and scientifically accurate article that strictly adheres to the user's request is not feasible at this time.

Computational Approaches in Pyr Trp Oet Research

Molecular Dynamics (MD) Simulations of Pyr-Trp-OEt

Molecular dynamics simulations have been instrumental in exploring the dynamic nature of this compound. By simulating the movement of atoms over time, researchers can understand its conformational landscape, how it interacts with its environment, and its influence on larger biological systems.

Conformational Sampling and Trajectory Analysis of this compound

MD simulations allow for extensive sampling of the possible shapes, or conformations, that this compound can adopt. The analysis of the simulation trajectory reveals the molecule's preferred conformations and the transitions between them. These studies have shown that the flexibility of the molecule is largely dependent on the dihedral angles of its backbone and side chains. The conformational space of dipeptides like this compound is often explored to understand how they achieve their bioactive shapes. The analysis typically involves examining the Ramachandran plot for the backbone dihedral angles (phi and psi) to identify stable conformational states.

Investigation of this compound Solvation Dynamics

The interaction of this compound with solvent molecules, particularly water, is crucial for its behavior in biological systems. MD simulations can model the explicit arrangement of solvent molecules around the dipeptide, revealing details about hydrogen bonding and the structure of the solvation shell. Understanding these solvation dynamics is key to explaining the molecule's solubility and its energetic landscape for conformational changes. The simulations can track the residence time of water molecules around specific parts of the dipeptide, such as the polar pyroglutamate (B8496135) ring and the tryptophan indole (B1671886) group, providing a dynamic picture of its hydration.

Simulation of this compound Interactions with Biological Macromolecules

A significant area of research involves simulating the interaction of this compound with biological targets like proteins. These simulations can predict the binding mode and affinity of the dipeptide to a protein's active site. For instance, MD simulations have been used to study how ligands containing similar pyrrolidone rings bind to their receptors, providing a framework for understanding how this compound might interact with its own biological targets. By placing the dipeptide in a simulation box with a target protein, researchers can observe the spontaneous binding process and analyze the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Analysis of Dynamic Cross-Correlation Networks in this compound Complexes

When this compound binds to a macromolecule, it can alter the protein's internal dynamics. Dynamic cross-correlation analysis of MD simulation trajectories is a powerful technique to study these effects. This method reveals how the motions of different parts of the protein are correlated with each other, and how these correlations change upon ligand binding. Such analyses can identify allosteric communication pathways within the protein that are modulated by the presence of this compound, providing insights into its mechanism of action. The resulting cross-correlation matrix can be visualized as a network, highlighting regions of the protein whose movements become more or less synchronized after binding.

Quantum Chemistry (QC) Calculations for this compound Electronic Structure

Quantum chemistry calculations provide a detailed understanding of the electronic properties of this compound, which are fundamental to its reactivity and spectroscopic characteristics. These methods solve the Schrödinger equation for the molecule to determine its electronic wavefunction and energy.

Theoretical Prediction of Spectroscopic Signatures of this compound

QC calculations are highly effective in predicting the spectroscopic properties of molecules. For this compound, these calculations can be used to simulate its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. By comparing these theoretical spectra with experimental data, researchers can confirm the molecule's structure and gain a deeper understanding of the electronic transitions and vibrational modes. For example, Time-Dependent Density Functional Theory (TD-DFT) is a common QC method used to predict UV-Vis spectra by calculating the energies of electronic excitations. These theoretical predictions are invaluable for interpreting experimental spectroscopic results and can guide the design of new experiments.

No Publicly Available Research Data for "this compound"

A thorough search of publicly accessible scientific databases and literature has yielded no specific research findings for the chemical compound designated as “this compound.” Consequently, it is not possible to generate the requested article detailing the computational approaches in this compound research, including its intra- and intermolecular interactions, conformational energy landscapes, molecular docking studies, and the rational design of its analogues.

Further investigation into this compound would require access to private research databases, internal company reports, or newly published literature that is not yet indexed in major public search engines. Without foundational research identifying the compound and its basic properties, no verifiable content can be produced for the specified advanced topics.

De Novo Design and Engineering of Pyr Trp Oet Based Peptide Scaffolds

Pyr-Trp-OEt as a Foundational Unit in Peptide Synthesis and Assembly

The utility of this compound as a building block in peptide engineering is rooted in the distinct properties of its constituent parts. The N-terminal pyroglutamic acid is a cyclized derivative of glutamic acid, forming a lactam ring. ijmrhs.com This modification is not merely a synthetic curiosity; it is a common post-translational modification in nature found at the N-terminus of many bioactive peptides and proteins. pnas.orgcreative-proteomics.com Its primary role is to confer stability. The cyclic amide of the pyroglutamyl residue protects the peptide's N-terminus from degradation by aminopeptidases, significantly increasing the peptide's half-life. nih.gov Furthermore, the pyroglutamyl residue restricts the conformational freedom of the peptide backbone and can play a crucial role in establishing and maintaining the structural integrity of the entire molecule, for instance by stabilizing α-helical structures through hydrogen bonding. nih.gov

In synthetic peptide assembly, using a pre-formed this compound unit or incorporating pyroglutamic acid at the N-terminus offers several advantages. thieme-connect.de Standard solid-phase peptide synthesis (SPPS) methodologies can readily incorporate pyroglutamic acid. researchgate.netaltabioscience.com Alternatively, N-terminal glutamine can be induced to cyclize into pyroglutamic acid, although this can be a source of side reactions if not controlled. thieme-connect.debiosynth.com The tryptophan residue, with its large, aromatic indole (B1671886) side chain, provides a site for key molecular interactions, including hydrophobic and π-π stacking, which are often critical for binding to biological targets. olitecn.gr Its indole ring is also a versatile chemical handle for modification and labeling. acs.org Therefore, the this compound dipeptide serves as a stable, structurally defined anchor upon which longer and more complex peptide chains can be built, guiding the design toward molecules with enhanced stability and specific interaction capabilities. nih.gov

Design of Constrained Peptide Architectures Incorporating this compound

Constraining the conformation of a peptide is a powerful strategy to enhance its binding affinity, selectivity, and stability by reducing the entropic penalty of binding to a target. nih.gov Peptides incorporating the this compound motif can be engineered into various constrained architectures. The inherent rigidity of the N-terminal pyroglutamate (B8496135) residue already provides a degree of local constraint. nih.gov This can be further enhanced by several strategies, including macrocyclization.

Recent strategies for peptide cyclization are highly versatile and can be applied to sequences containing tryptophan. rsc.org For instance, the tryptophan indole ring itself can be a point of chemical ligation or modification to create a cyclic structure. nih.govrsc.org A peptide sequence extending from the C-terminus of this compound could be cyclized back to the tryptophan side chain or to the peptide backbone. Common methods include forming thioether bonds, lactam bridges, or using "stapling" chemistry to create all-hydrocarbon crosslinks that can stabilize helical conformations. frontiersin.orgmdpi.com The tryptophan residue within the this compound unit makes it amenable to such modifications, serving as an anchor point for creating macrocyclic or stapled peptides with predefined shapes. rsc.org

The introduction of non-canonical amino acids (ncAAs) into a peptide scaffold is a key tool for diversifying chemical functionality and optimizing pharmacological properties. mdpi.com For scaffolds derived from this compound, ncAAs can be incorporated to fine-tune activity, stability, or structural properties. This can be achieved through residue-specific replacement or site-specific incorporation using techniques like amber codon suppression. rsc.orgpnas.org

Given the central role of the tryptophan residue in many peptide-protein interactions, replacing it with ncAA analogs is a particularly attractive strategy. A variety of tryptophan analogs with modified indole rings (e.g., halogenated, hydroxylated) can be incorporated to modulate electronic properties and enhance interactions like cation-π bonding. rsc.orgacs.org Furthermore, ncAAs can be added to the peptide chain extending from the Pyr-Trp unit to introduce new reactive groups for bioconjugation, fluorescent labels for imaging, or photo-caged groups for controlled activation. pnas.orgfrontiersin.org The table below lists examples of ncAAs that could be incorporated into this compound-derived scaffolds.

CategoryExample Non-Canonical Amino Acid (ncAA)Potential Application in this compound ScaffoldSource
Tryptophan Analogs 5-HydroxytryptophanEnhance hydrogen bonding and polarity rsc.org
4-FluorotryptophanModulate electronic properties for enhanced cation-π interactions mdpi.com
AzidotryptophanIntroduce a bioorthogonal handle for "click" chemistry conjugation pnas.org
Backbone Modifiers D-amino acids (e.g., D-Alanine)Increase proteolytic stability and induce specific turns mdpi.com
N-methyl amino acidsRestrict backbone conformation and improve cell permeability frontiersin.org
Functional Side Chains PropargylglycineProvide an alkyne group for click reactions frontiersin.org
AzidohomoalanineProvide an azide (B81097) group for click reactions frontiersin.org

Stabilizing a peptide in its bioactive conformation is crucial for its function. Beyond the inherent stability provided by the N-terminal pyroglutamate, several other strategies can be employed for scaffolds containing this compound.

One of the most effective methods is macrocyclization . This can be achieved via head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain linkages. rsc.org The tryptophan residue in this compound is particularly useful here, as its indole ring can participate in various cyclization chemistries. nih.govrsc.org For example, intramolecular crosslinking between the tryptophan and another residue in the peptide chain (e.g., a cysteine) can create a stable loop. scienceopen.com

Another powerful strategy is the formation of stapled peptides , where hydrocarbon linkers are used to reinforce α-helical structures. mdpi.comnih.gov If a peptide sequence extending from this compound is designed to be helical, installing a staple between residues at the i and i+4 or i+7 positions can lock in this conformation. The use of specific dipeptide pairings, such as D-Pro-L-Pro, can also be used to promote stable β-hairpin structures. nih.gov The "tryptophan zipper" motif, where cross-strand π-π interactions between tryptophan residues stabilize a β-hairpin, is another relevant approach that could be engineered into a longer peptide containing the Pyr-Trp unit. nih.gov

Stabilization StrategyDescriptionApplicability to this compound ScaffoldsSource
Macrocyclization Covalent linkage of different parts of the peptide to form a cyclic molecule.The Trp side chain can serve as an anchor point for cyclization with the C-terminus or another side chain. rsc.orgrsc.org
Peptide Stapling Introduction of a chemical brace (staple) across adjacent turns of an α-helix.Can stabilize helical extensions from the this compound unit. frontiersin.orgnih.gov
β-Hairpin Promotion Using turn-inducing residues (e.g., D-Pro-L-Pro) or cross-strand interactions.Tryptophan zippers or designed turns can be incorporated into sequences containing this compound. nih.gov
Incorporation of D-Amino Acids Replacing L-amino acids with their D-enantiomers.Enhances resistance to proteases and can be used to induce specific secondary structures. mdpi.com

Exploration of Non-Canonical Amino Acid Incorporation.

Computational Methods for this compound-Derived Peptide Design

Computational tools are indispensable for modern peptide design, enabling the rapid exploration of vast chemical spaces and the prediction of peptide properties before costly synthesis and testing. frontiersin.org For designing novel peptides based on the this compound scaffold, these methods can guide the selection of amino acid sequences, predict three-dimensional structures, and optimize for desired functions such as binding affinity to a specific target. researchgate.netnih.gov

The number of possible peptide sequences is astronomically large. Algorithmic approaches are essential to navigate this sequence space efficiently. nih.gov For a scaffold starting with this compound, these algorithms would explore modifications and extensions to this core unit.

Evolutionary Algorithms (EAs) and Genetic Algorithms (GAs) are inspired by natural selection. researchgate.netgithub.com They start with an initial population of peptide sequences (which could all contain the this compound motif) and iteratively apply operations like mutation (changing amino acids) and crossover (swapping sequence segments) to generate new "offspring" peptides. researchgate.net These new peptides are then evaluated by a fitness function (e.g., predicted binding energy), and the best candidates are selected for the next round of evolution. This process can rapidly identify sequences with optimized properties. github.com

Reinforcement Learning (RL) is another powerful machine learning technique where an "agent" learns to build optimal peptide sequences by making a series of decisions (e.g., adding one amino acid at a time). oup.com The agent is rewarded for creating sequences that meet predefined criteria (e.g., high predicted affinity and good drug-like properties), allowing it to learn a policy for designing effective peptides. oup.com Other methods, like Monte Carlo simulations, are used to explore the conformational space of a given peptide sequence, helping to understand its flexibility and likely 3D structures. youtube.com

Once potential peptide sequences are generated, predictive models are used to estimate their biological and chemical properties, a critical step for optimization. These models are often based on machine learning techniques trained on large datasets of known peptides and proteins. rsc.org

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a peptide and its biological activity. For peptides derived from this compound, QSAR could predict how changes in the appended amino acid sequence affect antimicrobial activity or receptor binding.

Machine Learning and Deep Learning Models , such as Support Vector Machines (SVMs) and various neural networks, are increasingly used to predict complex properties. nih.govacs.org These models can be trained to predict the binding affinity of a peptide to a protein target, its solubility, or its potential toxicity. researchgate.netbiorxiv.org For example, a model could screen a virtual library of this compound-derived peptides and rank them based on their predicted affinity for a cancer-related protein, prioritizing the most promising candidates for synthesis. nih.govacs.org These predictive tools significantly accelerate the hit-to-lead optimization process in drug discovery. nih.gov

Model TypePrimary FunctionExample Application for this compound PeptidesSource
Genetic Algorithms Explores sequence space to generate novel peptides with desired traits.Generating a library of this compound-based peptides optimized for antimicrobial activity. researchgate.netgithub.com
Reinforcement Learning Learns to build peptides by optimizing for a reward signal.Designing peptides that balance high target affinity with low toxicity. oup.com
Support Vector Machine (SVM) Classifies or predicts properties based on structural/sequence features.Predicting whether a designed peptide will have high or low binding affinity to a target. rsc.orgnih.govresearchgate.net
Deep Learning (e.g., CNN, RNN) Learns complex patterns from sequence or structural data.Predicting binding affinity, solubility, and other ADMET properties from the peptide sequence. oup.comrsc.orgacs.org

Algorithmic Approaches for Sequence and Structure Space Exploration.

Chemical Modifications of this compound for Functional Enhancement

The chemical scaffold of this compound, a pyroglutamyl-tryptophan ethyl ester, represents a versatile starting point for de novo design and engineering of peptide-based structures. Modifications to this core molecule can be strategically implemented to enhance specific functions, such as targeted delivery, controlled release, receptor affinity, and biological stability. These modifications typically target one of the three main components of the molecule: the N-terminal pyroglutamyl (Pyr) ring, the tryptophan (Trp) side chain, or the C-terminal ethyl ester (OEt).

Modification of the N-Terminal Group for Controlled Release

A key strategy for functional enhancement involves replacing the standard pyroglutamyl group with a functional moiety, such as a photolabile protecting group, to control the release and activation of the tryptophan payload. This creates a "caged" compound that remains inert until exposed to a specific trigger, like light.

One such system utilizes a pyridinium (B92312) group as part of a larger two-photon sensitive protecting group. rsc.org In a study, a derivative named BEF-Pyr-Trp was synthesized, where the tryptophan carboxyl group is esterified with a pyridinium salt linked to a 2-((7-(bis(2-(2-ethoxyethoxy)ethyl)amino)-9H-fluoren-2-yl)ethynyl) (BEF) chromophore. rsc.org This design facilitates intramolecular photoinduced electron transfer (PeT) for precise uncaging. The efficiency of the pyridinium system was compared to other electron-accepting groups, demonstrating its superior performance in releasing the carboxylic acid. rsc.org

Table 1: Research Findings on Photochemical Release from Different Caging Groups Linked to Tryptophan Analogs rsc.org
Caging System (Electron Acceptor)Released AcidChemical YieldPhotochemical Yield
NitrobenzylNone (Decomposition)0%0%
PhenacylCarboxylic Acid20%0.2%
PyridiniumTryptophan83%Not specified
Pyridiniumγ-amino butyric acid (GABA)>95%1%

The hydrolytic stability of these modified compounds is a critical factor for their practical application. Research shows that the stability is highly dependent on pH. For instance, BEF-Pyr-Trp exhibits limited stability in physiological conditions but is more stable in acidic environments. rsc.org

Table 2: Hydrolytic Stability of BEF-Pyr-Trp rsc.org
pHBufferHalf-life (t1/2)
7.4PBS and NaHCO3 based aCSF~2 hours
3.0Citric acid/citrate3 hours

Modification of the Tryptophan Residue

The indole moiety of tryptophan is a prime target for chemical modification to introduce new functionalities or to serve as a conjugation point. nih.gov Recent advances have focused on selective bioconjugation methods that operate under mild, metal-free conditions. chemrxiv.org

An electrochemical approach has been developed for tryptophan-selective bioconjugation. chemrxiv.orgchemrxiv.org Using N-Ac-Trp-OEt (N-acetyl-tryptophan ethyl ester) as a model substrate, researchers demonstrated that the cooperation of two organoradicals, keto-ABNO and 4-oxo-TEMPO , can efficiently promote the reaction in a neutral buffer while suppressing side reactions. chemrxiv.orgchemrxiv.org This method has been successfully applied to modify various commercially available peptides containing tryptophan residues, achieving high yields.

Table 3: Electrochemical Modification Yields for Tryptophan-Containing Peptides chemrxiv.org
PeptideModification ProductYield
Leuprorelinketo-ABNO adduct82%
Somatostatinketo-ABNO adduct89%
Octreotideketo-ABNO adduct81%
Daptomycinketo-ABNO adduct76%

Incorporation into and Modification of Larger Peptide Scaffolds

The this compound motif can be extended into a larger peptide chain, where further modifications can fine-tune its biological activity. A notable example is the modification of apelin-13 (B560349) (Ape13), a peptide that begins with a pyroglutamyl residue. acs.org In the design of novel apelin receptor (APJ) agonists, the proline residue at position 12 (Pro12), adjacent to the C-terminal phenylalanine, was systematically replaced with other amino acids, including tryptophan. acs.org

The resulting analogue, Pyr-R-P-R-L-S-H-K-G-P-Nle-Trp-F-OH , demonstrated a significant improvement in binding affinity to the APJ receptor compared to the parent peptide. This highlights how strategic substitution within a larger peptide scaffold containing the core Pyr and Trp elements can dramatically enhance function. acs.org

Table 4: Research Findings on Pro12-Modified Pyr-apelin-13 Analogues acs.org
Peptide Analogue (Modification at Position 12)Binding Affinity (Ki, nM)i1 Activation (EC50, nM)β-arr2 Recruitment (EC50, nM)
Ape13 (Proline)0.7 ± 0.11.1 ± 0.140 ± 4
Analogue with 1-Nal0.12 ± 0.014.4 ± 0.641 ± 4
Analogue with Trp0.18 ± 0.023.8 ± 0.638 ± 2
Analogue with Aia0.08 ± 0.012.5 ± 0.3Not specified

Furthermore, enzymatic synthesis methods in non-conventional media like ionic liquids have been explored for producing modified dipeptides. For example, the synthesis of Boc-Leu-Trp-OEt was achieved using an immobilized protease in ionic liquids such as [C4mim][PF6], yielding results comparable to those in organic solvents. mdpi.com This demonstrates the feasibility of building upon the Trp-OEt core by adding other amino acid residues with protecting groups like Boc (tert-butyloxycarbonyl), further expanding the chemical diversity and potential for functional enhancement. mdpi.com

In Vitro Biotransformation and Metabolic Fate of Pyr Trp Oet

Enzymatic Stability and Hydrolysis Kinetics of Pyr-Trp-OEt

The stability of this compound in a biological environment is primarily dictated by the susceptibility of its constituent peptide and ester bonds to enzymatic cleavage.

The peptide bond linking the pyroglutamic acid and tryptophan residues in this compound has demonstrated significant stability in simulated gastrointestinal environments. An in vitro study investigating the enzymatic hydrolysis of this compound in a natural gastrointestinal environment found no significant cleavage of the peptide bond after 5 hours of incubation. nih.govresearchgate.net This resistance to hydrolysis suggests that the pyroglutamyl (pGlu) N-terminal modification effectively protects the dipeptide from rapid degradation by peptidases. The cyclic structure of pyroglutamic acid is known to confer resistance to many aminopeptidases, which typically require a free N-terminal amino group for their activity. clinicsearchonline.org

In contrast to the stable peptide bond, the ethyl ester bond at the C-terminus of tryptophan in this compound is susceptible to enzymatic hydrolysis. The same in vitro study that confirmed the peptide bond's stability also observed hydrolysis of the ester bond. nih.govresearchgate.net After a 5-hour incubation in a simulated natural gastrointestinal environment, approximately 12% of the ester bond in this compound was hydrolyzed. nih.govresearchgate.net This hydrolysis is likely mediated by non-specific esterases present in gastrointestinal fluids. The primary products of this hydrolysis are L-pyroglutamyl-L-tryptophan (Pyr-Trp) and ethanol (B145695).

The enzymatic hydrolysis of amino acid esters is a well-documented phenomenon. For instance, α-chymotrypsin is known to efficiently hydrolyze the ester derivatives of aromatic L-amino acids, including tryptophan ethyl ester. researchgate.netnih.gov While the specific esterases responsible for this compound hydrolysis in the gastrointestinal tract were not identified in the cited study, it is plausible that enzymes with similar substrate specificities are involved.

The rate of spontaneous, non-enzymatic hydrolysis of tryptophan ethyl ester has also been studied and is dependent on pH. nih.gov However, the observed hydrolysis in the simulated gastrointestinal environment is attributed to enzymatic activity, given the biological matrix used in the experiment. nih.gov

Table 1: In Vitro Hydrolysis of this compound Bonds
Bond TypeIncubation Time (hours)Percentage of Hydrolysis (%)Reference
Peptide Bond5Not significant nih.govresearchgate.net
Ester Bond5~12 nih.govresearchgate.net

Investigation of Peptide Bond Stability.

Elucidation of In Vitro Metabolic Pathways of this compound

The metabolic fate of this compound is initiated by the hydrolysis of its ester bond, followed by the potential further metabolism of its constituent amino acids.

Based on the observed hydrolysis of the ester bond, the primary and initial key metabolites of this compound in in vitro gastrointestinal models are:

L-pyroglutamyl-L-tryptophan (Pyr-Trp)

Ethanol

Following the initial hydrolysis, the resulting Pyr-Trp dipeptide, being stable against peptidases, may be absorbed intact. nih.gov Further metabolism would then depend on the intracellular enzymes capable of cleaving the pyroglutamyl-tryptophan peptide bond. Once cleaved, the individual amino acids would enter their respective metabolic pathways.

L-Pyroglutamic acid (pGlu): This cyclic amino acid is an intermediate in the γ-glutamyl cycle, a pathway for amino acid transport and glutathione (B108866) metabolism. clinicsearchonline.org It can be converted to glutamate, a key excitatory neurotransmitter and a central molecule in amino acid metabolism. clinicsearchonline.org

L-Tryptophan (Trp): As an essential amino acid, tryptophan has several major metabolic fates, including protein synthesis, and conversion into serotonin (B10506) (a neurotransmitter), melatonin (B1676174) (a hormone), and kynurenine, which is the first step in the pathway leading to the synthesis of nicotinic acid (niacin). clinicsearchonline.orggoogle.com

While the further metabolism of Pyr-Trp into these downstream products is theoretically possible, direct experimental evidence identifying these specific metabolites from this compound in the cited in vitro studies is not available. The primary observed metabolic event is the initial ester hydrolysis.

The biotransformation of this compound is primarily initiated by hydrolytic enzymes.

Esterases: The hydrolysis of the ethyl ester bond is catalyzed by esterases present in the gastrointestinal tract. nih.gov These are likely carboxylesterases, a broad class of enzymes that hydrolyze ester-containing compounds. Studies on analogous compounds, such as tryptophan ethyl ester, have shown that enzymes like α-chymotrypsin possess potent esterase activity towards these substrates. researchgate.netnih.gov

Peptidases: The peptide bond of this compound shows high resistance to the peptidases found in the simulated gastrointestinal environment. nih.govresearchgate.net This stability is a known characteristic of N-terminal pyroglutamyl peptides. clinicsearchonline.org Intracellular peptidases capable of cleaving the pGlu-Trp bond would be required for the final breakdown of the dipeptide.

Table 2: Potential Metabolites of this compound
Parent CompoundPrimary MetabolitesPotential Secondary Metabolites
This compoundL-pyroglutamyl-L-tryptophan (Pyr-Trp), EthanolL-Pyroglutamic acid, L-Tryptophan

Q & A

Q. Key Considerations

  • Reproducibility : Pre-register protocols (e.g., OSF) and share raw data in FAIR-aligned repositories .
  • Ethics : For in vivo studies, adhere to ARRIVE guidelines and obtain IACUC approval .
  • Contradictions : Use sensitivity analyses to identify confounding variables (e.g., batch effects in peptide synthesis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.